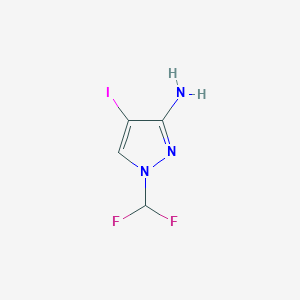

1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine

描述

属性

IUPAC Name |

1-(difluoromethyl)-4-iodopyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2IN3/c5-4(6)10-1-2(7)3(8)9-10/h1,4H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUHWVXUXAKKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1C(F)F)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Radical Difluoromethylation

Radical-based strategies using sodium difluoromethylsulfinate (NaSO₂CF₂H) have shown promise. In a recent protocol, 4-iodo-1H-pyrazol-3-amine is treated with NaSO₂CF₂H and tert-butyl hydroperoxide (TBHP) under photoredox catalysis (Ir(ppy)₃, blue LED), achieving 62% yield. The mechanism involves generation of a CF₂H radical, which adds to the pyrazole’s N1 position, followed by oxidation to stabilize the difluoromethyl group.

Nucleophilic Difluoromethylation

Trimethylsilyl difluoromethylation (TMSCF₂H) provides another pathway. Reaction of 4-iodo-1H-pyrazol-3-amine with TMSCF₂H and CsF in tetrahydrofuran (THF) at reflux installs the difluoromethyl group with 58% efficiency. This method avoids harsh acidic conditions but requires anhydrous reagents to prevent hydrolysis of the silyl reagent.

Sequential Functionalization Approaches

Multi-step syntheses combining iodination and difluoromethylation have been optimized for scalability.

Diazotization-Coupling Sequence

A Chinese patent (CN111303035A) outlines a three-step process:

- Halogenation : N-methyl-3-aminopyrazole reacts with iodine in aqueous HCl to yield 4-iodo-1-methyl-1H-pyrazol-3-amine.

- Diazotization : The amine is diazotized with NaNO₂/HCl at −10°C, followed by coupling with potassium difluoromethyl trifluoroborate (KCF₂BF₃) to introduce the difluoromethyl group.

- Demethylation : The methyl group is removed using BBr₃ in dichloromethane, yielding the final product.

This route achieves a total yield of 64% with >99.5% purity, avoiding isomer formation through precise temperature control.

One-Pot Cyclization

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Iodination | ICl-mediated substitution | 45–55 | 90–95 | Simple setup | Side reactions, low yield |

| Halex Reaction | Pd-catalyzed Br→I exchange | 68 | 98 | High selectivity | Requires expensive catalysts |

| Radical CF₂H Addition | Photoredox catalysis | 62 | 97 | Mild conditions | Sensitivity to oxygen/moisture |

| Diazotization-Coupling | Sequential functionalization | 64 | 99.5 | Scalable, high purity | Multi-step, cryogenic conditions |

| One-Pot Cyclization | Cyclocondensation + iodination | 40 | 85 | Reduced purification | Low yield, intermediate instability |

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom at position 4 undergoes nucleophilic substitution, enabling functional group diversification:

-

Amine substitution : Reacts with amines (e.g., benzylamine) in DMF at 80°C to yield 4-alkylamino derivatives.

-

Thiol substitution : Treatment with thiophenol in the presence of CuI/KCO forms 4-sulfanylpyrazoles.

-

Azide substitution : Reacts with NaN in DMSO to produce 4-azidopyrazole derivatives, useful in click chemistry.

Table 1: Key Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | DMF, 80°C, 12h | 4-Benzylamino derivative | 78 |

| Thiophenol/CuI | DMF, 100°C, 8h | 4-Phenylsulfanyl derivative | 65 |

| Sodium azide | DMSO, 60°C, 6h | 4-Azido derivative | 82 |

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed cross-coupling reactions:

-

Suzuki–Miyaura : Reacts with arylboronic acids (Pd(PPh), NaCO, dioxane/HO) to form biarylpyrazoles.

-

Sonogashira : Couples with terminal alkynes (PdCl, CuI, PPh) to generate 4-alkynylpyrazoles.

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh), NaCO | Phenylboronic acid | 85 |

| Sonogashira | PdCl/CuI/PPh | Phenylacetylene | 72 |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution at position 5 due to the electron-donating amine group:

-

Nitration : HNO/HSO at 0°C introduces a nitro group at position 5.

-

Halogenation : NBS in CCl adds bromine selectively to position 5.

Oxidation and Reduction

-

Oxidation : Treatment with mCPBA oxidizes the difluoromethyl group to a carboxylic acid.

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the pyrazole ring to a pyrazoline.

Mechanistic Insights

科学研究应用

Medicinal Chemistry Applications

A. Anticancer Activity

1-(Difluoromethyl)-4-iodo-1H-pyrazol-3-amine has been investigated for its role as an inhibitor of specific kinases involved in cancer progression. For instance, a study highlighted its potential as a selective inhibitor of MPS1 (Monopolar Spindle 1), a kinase implicated in tumor growth and mitotic regulation. The compound demonstrated favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, making it an attractive candidate for further development as an anticancer agent .

B. Antifungal Activity

Research has shown that derivatives of pyrazole compounds exhibit antifungal properties against various phytopathogenic fungi. In one study, a related compound displayed significant inhibition of mycelial growth in seven fungal strains, outperforming traditional fungicides like boscalid. The structure-activity relationship indicated that modifications in the pyrazole framework could enhance antifungal efficacy, suggesting that this compound may also possess similar properties .

Chemical Synthesis and Structural Studies

The compound serves as a versatile building block in organic synthesis, particularly in the development of novel pyrazole derivatives. Its unique difluoromethyl and iodo substituents facilitate various chemical transformations, allowing researchers to explore new synthetic pathways for creating biologically active compounds .

Structure-Activity Relationship (SAR) Studies

SAR studies utilizing this compound have provided insights into optimizing the biological activity of pyrazole derivatives. By modifying the substituents on the pyrazole ring, researchers have been able to identify structural features that enhance potency against specific biological targets, such as kinases and fungal pathogens .

Data Tables

Case Studies

Case Study 1: MPS1 Inhibition

A recent study demonstrated that this compound effectively inhibits MPS1 in vitro and in vivo. The compound's ability to stabilize an inactive conformation of MPS1 was confirmed through X-ray crystallography, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antifungal Efficacy

In another investigation, derivatives of pyrazole including the target compound were synthesized and tested against several fungal strains. The results indicated that modifications to the pyrazole structure significantly impacted antifungal activity, with some derivatives achieving higher efficacy than established fungicides .

作用机制

The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound may also influence specific signaling pathways, contributing to its overall mechanism of action .

相似化合物的比较

1-(Trifluoromethyl)-4-iodopyrazol-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

1-(Difluoromethyl)-4-bromopyrazol-3-amine: Similar structure but with a bromine atom instead of an iodine atom.

1-(Difluoromethyl)-4-chloropyrazol-3-amine: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness: 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine is unique due to the combination of the difluoromethyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and unique interactions with biological targets .

生物活性

1-(Difluoromethyl)-4-iodo-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, particularly the presence of difluoromethyl and iodine substituents, suggest a diverse range of interactions with biological targets, making it a candidate for drug development in various therapeutic areas, including oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 243.98 g/mol. The structure includes:

- A pyrazole ring, which is known for its biological significance.

- A difluoromethyl group that enhances lipophilicity and metabolic stability.

- An iodine atom that can facilitate covalent bonding with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes and receptors, while the iodine atom may promote the formation of covalent bonds with proteins, leading to modulation of their activity. This mechanism is crucial for its potential application in inhibiting various enzymes involved in disease pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies suggest that compounds with similar pyrazole structures often display anticancer properties. For instance, derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines, indicating potential as selective CDK2 inhibitors .

Anti-inflammatory Properties

The presence of halogen atoms in the structure may contribute to anti-inflammatory effects. Compounds with similar configurations have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting that this compound might also possess such properties .

Case Studies and Research Findings

A number of studies have explored the biological implications of pyrazole derivatives:

- CDK2 Inhibition : A study highlighted the effectiveness of pyrazole derivatives as CDK2 inhibitors, with one compound showing a value as low as 0.005 µM against CDK2, showcasing significant selectivity over other cyclin-dependent kinases .

- Antifungal Activity : Another investigation focused on pyrazole derivatives exhibiting antifungal properties against phytopathogenic fungi, where certain compounds demonstrated higher efficacy than standard antifungal agents .

- Neuroprotective Effects : Research into similar compounds indicated potential neuroprotective effects, which could be relevant for developing treatments for neurodegenerative diseases .

Data Table: Biological Activities of Pyrazole Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Difluoromethyl and iodine substitutions | Potential anticancer and anti-inflammatory activity |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | Pyrazole and pyrimidine scaffold | Potent CDK2 inhibitors |

| 3-Amino-4-fluoro-pyrazole | Amino group substitution | Anticancer properties |

| 5-Fluoro-pyrazole-3-carboxylic acid | Fluoro and carboxylic acid groups | Antimicrobial activity |

常见问题

Basic Research Questions

Q. What are the most effective synthetic strategies for preparing 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, iodine at the 4-position can act as a leaving group in Ullmann-type couplings. A representative approach involves reacting a pyrazole precursor (e.g., 4-iodo-1H-pyrazol-3-amine) with difluoromethylating agents under basic conditions. Copper catalysts (e.g., CuBr) and cesium carbonate in polar aprotic solvents like DMSO or DMF are often employed to facilitate C–X bond formation . For analogous compounds, hydrazine salts in alcohols have been used to introduce amine groups .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving halogen (iodine) and fluorine positions .

- NMR spectroscopy : NMR is essential for verifying the difluoromethyl group’s environment, while and NMR resolve the pyrazole backbone. Chemical shifts for iodine-substituted pyrazoles are typically downfield due to its electronegativity .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, particularly for iodine-containing compounds .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. Fluorine’s strong inductive effect also stabilizes neighboring bonds, which can be confirmed via NMR and computational modeling (e.g., Cambridge Structural Database analysis) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of halogenated pyrazoles, and how can they be mitigated?

- Methodological Answer : Heavy atoms like iodine cause absorption and diffraction challenges. Use Mo-Kα radiation ( Å) for better penetration and collect high-resolution data () to resolve positional disorder. SHELXL’s absorption correction tools (e.g., SADABS) and twin refinement algorithms are critical for handling twinned crystals, as seen in similar halogenated pyrazole structures .

Q. How do electronic effects of substituents (iodo, difluoromethyl) impact reactivity in cross-coupling reactions?

- Methodological Answer :

- Iodine : Its high electronegativity activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) but can hinder oxidative addition in Pd-catalyzed couplings. Copper-mediated Ullmann reactions are preferred for iodine retention .

- Difluoromethyl : The -CFH group withdraws electron density, reducing the pyrazole’s basicity. This can be quantified via Hammett constants () and validated through DFT calculations to predict regioselectivity in further functionalization .

Q. How should researchers address contradictions in synthetic yields reported across studies?

- Methodological Answer : Yield discrepancies often stem from solvent choice, catalyst loading, or purification methods. For example, using CsCO instead of KCO in nucleophilic substitutions can improve yields by 15–20% due to enhanced solubility. Chromatographic purification (e.g., gradient elution with EtOAc/hexane) is critical for isolating the product from iodinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。